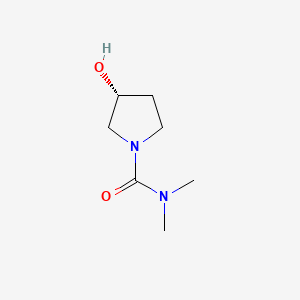

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

(3R)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8(2)7(11)9-4-3-6(10)5-9/h6,10H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRFCLBYZOKZQJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849444 | |

| Record name | (3R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131427-22-0 | |

| Record name | (3R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide chemical properties

An In-Depth Technical Guide to (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

Introduction

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is a chiral, five-membered heterocyclic compound featuring a pyrrolidine ring, a hydroxyl group at the C3 position with a defined (R)-stereochemistry, and a dimethylcarboxamide group attached to the ring nitrogen. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, widely incorporated into a vast array of biologically active compounds due to its ability to explore three-dimensional chemical space effectively.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, characterization, and potential applications of this specific building block.

Section 1: Chemical Identity and Core Properties

The fundamental identity of a chemical compound is established by its structural and physicochemical properties. These data points are critical for experimental design, analysis, and computational modeling.

Key Identifiers and Physicochemical Data

The following table summarizes the essential identifiers and properties for (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide.

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | [2] |

| CAS Number | 1315054-87-5 | [2][3][4] |

| Molecular Formula | C₇H₁₄N₂O₂ | [2] |

| Molecular Weight | 158.20 g/mol | [2] |

| Canonical SMILES | CN(C)C(=O)N1CCO | [2] |

| InChIKey | UKRFCLBYZOKZQJ-ZCFIWIBFSA-N | [4] |

| Appearance | Not specified (typically an oil or low-melting solid) | N/A |

| Purity | ≥97-98% (as supplied by commercial vendors) | [2][4] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Computational Properties

Computational descriptors help predict a molecule's behavior in biological systems, such as its membrane permeability and solubility.

| Descriptor | Value | Significance | Source |

| Topological Polar Surface Area (TPSA) | 43.78 Ų | Predicts drug transport properties; a value < 140 Ų is often associated with good cell permeability. | [2] |

| LogP (Octanol-Water Partition Coefficient) | -0.2654 | Indicates the molecule's hydrophilicity. A negative value suggests higher water solubility. | [2] |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms can accept hydrogen bonds, influencing solubility and receptor interactions. | [2] |

| Hydrogen Bond Donors | 1 | The hydroxyl group can donate a hydrogen bond, a key interaction in many biological contexts. | [2] |

| Rotatable Bonds | 0 | The core structure is rigid, which can be advantageous for locking in a specific conformation for receptor binding. | [2] |

Section 2: Synthesis and Structural Elucidation

The synthesis of a chiral molecule requires stereocontrolled methods to ensure high optical purity. Following synthesis, a suite of spectroscopic techniques is employed to confirm the structure unequivocally.

Representative Synthetic Workflow

While specific proprietary syntheses may vary, a logical and common approach to preparing this compound involves the reaction of a commercially available chiral starting material, (R)-3-hydroxypyrrolidine, with a suitable carbamoylating agent. A common and effective agent for this transformation is dimethylcarbamoyl chloride.

Experimental Protocol: Synthesis of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

-

Reaction Setup: To a stirred solution of (R)-3-hydroxypyrrolidine (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) at 0°C, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

-

Reagent Addition: Add dimethylcarbamoyl chloride (1.1 eq.) dropwise to the cooled solution. The causality here is critical: slow addition at a reduced temperature controls the exothermicity of the acylation reaction and minimizes side-product formation. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). The organic layers are combined, washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the final, high-purity compound.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive proof of structure. The expected data for (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide are summarized below. This self-validating system ensures that the synthesized product matches the expected molecular architecture.

| Technique | Expected Observations |

| ¹H NMR | - O-H Proton: A broad singlet, chemical shift variable depending on solvent and concentration. - Pyrrolidine Ring Protons: Complex multiplets between ~1.8-4.0 ppm. The proton on the carbon bearing the hydroxyl group (H3) would appear as a multiplet around 4.0-4.5 ppm. - N(CH₃)₂ Protons: A sharp singlet at ~2.8-3.0 ppm, integrating to 6 protons. |

| ¹³C NMR | - C=O Carbon: A signal in the range of 160-170 ppm. - C-O Carbon: A signal for the carbon attached to the hydroxyl group, expected around 65-75 ppm. - Pyrrolidine Ring Carbons: Signals for the other three ring carbons, typically between 30-60 ppm. - N(CH₃)₂ Carbons: A signal around 35-40 ppm. |

| Mass Spec (ESI-MS) | - [M+H]⁺: The protonated molecular ion peak would be observed at m/z = 159.11, corresponding to the formula [C₇H₁₅N₂O₂]⁺. |

| FT-IR | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹. - C=O Stretch: A strong, sharp absorption band for the carbamide carbonyl group around 1630-1680 cm⁻¹. |

Section 3: Applications in Research and Drug Development

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, valued for its favorable physicochemical properties and its ability to act as a versatile scaffold.[1]

-

Chiral Building Block: As a chiral molecule, (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is an ideal starting point for asymmetric synthesis. The (R)-hydroxyl group provides a stereochemically defined handle for further chemical elaboration, allowing for the construction of enantiomerically pure target molecules. This is paramount in drug development, where stereoisomers often exhibit vastly different pharmacological and toxicological profiles.

-

Modulation of Physicochemical Properties: The N,N-dimethylcarboxamide group is a common feature in drug candidates. It is generally metabolically stable and can act as a hydrogen bond acceptor. Its inclusion often improves aqueous solubility and can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a fragment for screening against biological targets. Its defined 3D geometry, combined with hydrogen bonding capabilities, makes it a high-quality starting point for developing more potent ligands.

-

Context from Related Structures: The broader class of pyrrolidones and their derivatives has shown diverse utility. For example, N-methylpyrrolidone and its metabolite, 3-hydroxy-N-methylpyrrolidone, have been investigated as effective transdermal penetration enhancers, demonstrating that this chemical class can interact favorably with biological barriers.[5][6] This suggests that molecules incorporating this scaffold may possess interesting bioavailability characteristics.

Section 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety.

-

Hazard Identification: Based on supplier safety information, this compound may be associated with the GHS07 pictogram, carrying the signal word "Warning".[2] It is prudent to treat it as potentially harmful if swallowed, inhaled, or in contact with skin.

-

Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times. This includes safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

-

Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[7] Avoid contact with skin and eyes.[7]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool environment, with a recommended temperature of 2-8°C to ensure long-term stability.[2]

Conclusion

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is a valuable chiral building block for chemical and pharmaceutical research. Its well-defined stereochemistry, combined with the presence of a hydroxyl group for further functionalization and a dimethylcarboxamide moiety for modulating physicochemical properties, makes it a versatile tool for the synthesis of complex molecular targets. The comprehensive chemical data provided in this guide serves as a foundational resource for scientists aiming to incorporate this promising intermediate into their research and development programs.

References

- (R)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide. ChemScene.

- 3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide|1315054-87-5. SinoStandards Bio-Tech.

- (R)-3-HYDROXY-N,N-DIMETHYLPYRROLIDINE-1-CARBOXAMIDE.

- (R)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide. CymitQuimica.

- 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.

- SAFETY D

- Safety D

- (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide;131427-22-0. AAA-Chem.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- 3-Hydroxy-N-Methylpyrrolidone and Prepar

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. ååå°æ-ååç»è´¹æé [sinostandards.net:8181]

- 4. (R)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide [cymitquimica.com]

- 5. US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer - Google Patents [patents.google.com]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. chemscene.com [chemscene.com]

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide synthesis route

An In-Depth Technical Guide to the Synthesis of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

Introduction: The Significance of a Chiral Scaffold

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is a crucial chiral building block in modern medicinal chemistry. Its rigid, five-membered ring system, combined with a stereodefined hydroxyl group and a synthetically versatile N,N-dimethylcarboxamide handle, makes it an invaluable scaffold for constructing complex, biologically active molecules. The pyrrolidine motif is a privileged structure found in numerous FDA-approved pharmaceuticals, contributing to enhanced metabolic stability, solubility, and precise three-dimensional orientation for optimal target binding.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the principal synthetic routes to this high-value compound, emphasizing the strategic decisions, mechanistic underpinnings, and practical execution of each pathway.

Strategic Overview: A Retrosynthetic Analysis

A logical approach to synthesizing (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide begins with a retrosynthetic analysis. The most apparent disconnection is the amide bond, which simplifies the target molecule into two key synthons: an activated dimethylcarbamoyl equivalent and the chiral core, (R)-3-hydroxypyrrolidine. The primary challenge lies in establishing the stereocenter at the C3 position of the pyrrolidine ring. This leads to two divergent strategic paradigms:

-

Chiral Pool Synthesis: Leveraging naturally occurring, enantiopure starting materials where the desired stereochemistry is already present.[2][3][4]

-

Asymmetric Synthesis: Creating the chiral center from a prochiral precursor using a stereoselective reaction.[5][6]

Caption: Retrosynthetic analysis of the target molecule.

Route 1: The Chiral Pool Approach - Building from Nature's Scaffolds

The chiral pool strategy is often the most cost-effective and reliable method for producing enantiopure compounds on a large scale. It utilizes inexpensive, readily available natural products like amino acids or hydroxy acids as the starting point.

Synthesis from L-Malic Acid

L-Malic acid is a popular and economical precursor. The synthesis involves the formation of a cyclic imide followed by reduction to yield the pyrrolidine ring.[7][8]

Workflow Overview:

-

Amidation & Cyclization: L-Malic acid is first reacted with an amine (e.g., benzylamine) to form a diamide, which upon heating, undergoes intramolecular cyclization to form an N-substituted succinimide derivative.

-

Reduction: The succinimide is then reduced to the corresponding (R)-3-hydroxypyrrolidine. This step is critical and often employs powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B₂H₆).[7] The choice of reducing agent is a key consideration; while effective, they are expensive and require careful handling, especially on an industrial scale.[7]

-

Deprotection (if necessary): If a protecting group like benzyl is used on the nitrogen, a subsequent deprotection step (e.g., catalytic hydrogenation) is required to yield the free secondary amine.

Caption: Synthetic pathway from L-Malic Acid.

Synthesis from L-Glutamic Acid

L-Glutamic acid provides an alternative, well-established route. The strategy is conceptually similar, involving cyclization to a pyroglutamic acid derivative followed by reduction.[7]

Workflow Overview:

-

Cyclization: L-Glutamic acid is readily converted to (S)-pyroglutamic acid.

-

Functional Group Manipulation & Reduction: The carboxylic acid of pyroglutamic acid is reduced to the alcohol, and the lactam carbonyl is subsequently reduced to a methylene group, typically using a strong reducing agent like LiAlH₄, to furnish the (S)-pyrrolidinol. Note that this initially yields the (S)-enantiomer. To obtain the desired (R)-enantiomer of 3-hydroxypyrrolidine, one would start from the more expensive D-glutamic acid.

Route 2: Asymmetric Synthesis - Forging Chirality

Asymmetric synthesis offers elegance and flexibility, allowing for the creation of diverse analogs. The key step is the enantioselective transformation of a prochiral substrate.

Biocatalytic Carbonyl Reduction

This modern approach combines photochemistry and enzymatic catalysis for a highly efficient and green synthesis.[9]

Workflow Overview:

-

Oxyfunctionalization: A readily available starting material like pyrrolidine can be converted to N-Boc-3-pyrrolidinone.

-

Enzymatic Reduction: The crucial asymmetric step involves the reduction of the ketone in N-Boc-3-pyrrolidinone using a Keto Reductase (KRED) enzyme. These biocatalysts are highly selective and can provide the desired (R)-alcohol with excellent enantiomeric excess (>99% ee).[9] This method avoids harsh reagents and often simplifies purification.

Caption: Asymmetric synthesis via biocatalytic reduction.

The Final Transformation: N,N-Dimethylcarboxamidation

Regardless of the route taken to obtain (R)-3-hydroxypyrrolidine, the final step involves the installation of the N,N-dimethylcarboxamide group. This is a standard amide bond formation.

Detailed Experimental Protocol

This protocol describes the conversion of commercially available (R)-3-hydroxypyrrolidine hydrochloride to the final product.

Materials:

-

(R)-3-hydroxypyrrolidine hydrochloride

-

Sodium hydroxide (NaOH), 4.0 N solution

-

Diethylcarbamyl chloride[10]

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Neutralization: A solution of (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice-water bath.

-

Basification: 4.0 N sodium hydroxide solution (1.1 eq) is added dropwise to the cooled solution to neutralize the hydrochloride salt and liberate the free amine. The pH should be monitored to ensure it is basic (pH > 10).

-

Acylation: To the aqueous solution of the free amine, still at 0-5 °C, is added an equal volume of dichloromethane. Diethylcarbamyl chloride (1.05 eq) is then added dropwise while stirring vigorously. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: The mixture is stirred at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated. The aqueous layer is extracted two more times with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with 1 N HCl, saturated sodium bicarbonate solution, and finally with brine to remove any unreacted starting materials and salts.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexanes, to afford (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide as a pure compound.

Comparative Summary of Synthetic Routes

The choice of synthetic route depends on factors such as scale, cost, available equipment, and desired purity.

| Parameter | Route 1: Chiral Pool (from L-Malic Acid) | Route 2: Asymmetric Synthesis (Biocatalytic) |

| Starting Material | L-Malic Acid (inexpensive, abundant) | Pyrrolidine / N-Boc-3-pyrrolidinone |

| Key Transformation | Imide/Lactam Reduction | Asymmetric Ketone Reduction |

| Reagents of Note | LiAlH₄ or B₂H₆ (hazardous, expensive) | Keto Reductase (KRED) enzyme (mild, selective) |

| Typical Enantiopurity | High (dependent on starting material purity) | Excellent (>99% ee achievable)[9] |

| Pros | Cost-effective for large scale, well-established chemistry.[7][8] | High enantioselectivity, environmentally friendly ("green"), mild reaction conditions.[9] |

| Cons | Multiple steps, use of hazardous reducing agents, potential for racemization under harsh conditions.[7] | Higher initial cost for enzyme/biocatalyst, may require process optimization for scale-up. |

Conclusion and Future Perspectives

The synthesis of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is well-established, with both chiral pool and asymmetric strategies offering viable pathways. For large-scale industrial production, chiral pool synthesis starting from L-malic acid remains a dominant and economically sound approach, despite the challenges associated with using strong reducing agents. However, the increasing demand for greener, safer, and more efficient chemical processes is driving innovation in asymmetric synthesis. The use of biocatalysis, particularly keto reductases, represents the state-of-the-art in producing this and other chiral alcohols with near-perfect enantioselectivity under mild, environmentally benign conditions. As the library of available enzymes expands and their costs decrease, biocatalytic routes are poised to become increasingly competitive, offering drug development professionals a powerful and sustainable tool for accessing critical chiral building blocks.

References

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health.[Link]

- Process for preparing optically pure 3-hydroxy-pyrrolidine.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health.[Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.[Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health.[Link]

-

Synthesis of (R)-3-Hydroxy-1-pyrrolidinecarboxylic acid, phenylmethyl ester. PrepChem.[Link]

- Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof.

-

Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. National Institutes of Health.[Link]

-

A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate.[Link]

-

Synthesis of 3S-Pyrrolidinol from L-Glutamic Acid. Sci-Hub.[Link]

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

Synthesis of 1-diethylcarbamyl-3-hydroxy pyrrolidine. PrepChem.[Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. National Institutes of Health.[Link]

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed.[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.[Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]

- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents [patents.google.com]

- 8. CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof - Google Patents [patents.google.com]

- 9. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

An In-Depth Technical Guide to (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

CAS Number: 1315054-87-5

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide, a chiral pyrrolidine derivative of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, potential applications, and analytical methodologies.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in pharmaceutical sciences, appearing in numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in the design of novel therapeutics.[2] The stereochemistry of the pyrrolidine ring is often a determining factor in the biological activity of a molecule, with different enantiomers potentially exhibiting distinct pharmacological profiles.[3] The pyrrolidine carboxamide moiety, in particular, has been identified as a key structural motif in the development of novel therapeutic agents, including inhibitors of enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis.[3][4]

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide combines the key features of a chiral hydroxylated pyrrolidine ring with a dimethylcarboxamide group. This unique combination of functional groups suggests its potential as a versatile building block and a candidate for biological screening in various therapeutic areas.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1315054-87-5 | [5] |

| Molecular Formula | C₇H₁₄N₂O₂ | [5] |

| Molecular Weight | 158.20 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 43.78 Ų | [5] |

| LogP | -0.2654 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 0 | [5] |

| Purity | ≥98% (typical for commercial sources) | [5] |

Synthesis and Manufacturing

Proposed Synthetic Pathway

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

An In-depth Technical Guide to (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

Abstract

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its structure, incorporating a stereodefined hydroxyl group and a disubstituted carboxamide on a pyrrolidine scaffold, offers a unique combination of functionalities for creating complex molecular architectures with specific biological activities. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility and to serve as a versatile pharmacophore.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthetic protocol, and detailed analytical characterization of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide. It is intended for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction and Significance

The pyrrolidine scaffold is a cornerstone in modern drug discovery, forming the core of many biologically active compounds.[2] The inherent three-dimensionality of the saturated, non-planar pyrrolidine ring allows for a thorough exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[3] Chiral derivatives of 3-hydroxypyrrolidine, in particular, are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including antibiotics, analgesics, and antipsychotics.[4]

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide, with its defined stereochemistry at the C3 position, presents a synthetically versatile platform. The hydroxyl group can act as a hydrogen bond donor or be further functionalized, while the N,N-dimethylcarboxamide moiety provides a stable, polar group that can influence solubility and metabolic stability. The "R" configuration is crucial, as stereochemistry often dictates the efficacy and safety of a drug candidate. This guide aims to provide the foundational knowledge required for the effective utilization of this compound in research and development settings.

Molecular Structure and Physicochemical Properties

The molecular structure of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is characterized by a five-membered pyrrolidine ring with a hydroxyl group at the C3 position in the (R) configuration and an N,N-dimethylcarboxamide group attached to the ring nitrogen.

Table 1: Physicochemical Properties of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

| Property | Value | Source |

| CAS Number | 1315054-87-5 | [3] |

| Molecular Formula | C₇H₁₄N₂O₂ | [3] |

| Molecular Weight | 158.20 g/mol | [3] |

| SMILES | CN(C)C(=O)N1CCO | [3] |

| Topological Polar Surface Area (TPSA) | 43.78 Ų | [3] |

| logP (predicted) | -0.2654 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 0 | [3] |

Synthesis and Reaction Mechanisms

Representative Synthetic Protocol

The proposed synthesis involves the reaction of (R)-3-hydroxypyrrolidine with dimethylcarbamoyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

(R)-3-hydroxypyrrolidine + Dimethylcarbamoyl chloride → (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

Step-by-Step Methodology:

-

Reaction Setup: To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M), add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide.

Causality Behind Experimental Choices:

-

Solvent: An aprotic solvent like DCM or THF is chosen to avoid reaction with the carbamoyl chloride.

-

Base: A non-nucleophilic base is essential to prevent competitive reaction with the electrophilic carbamoyl chloride. The base scavenges the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction.

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide.

Analytical Characterization

Due to the absence of published experimental data for (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide, this section provides predicted spectroscopic data based on its known structure and comparison with analogous compounds. This data is intended to serve as a reference for researchers in confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | 2.85 (s, 6H) | 38.5 |

| C2-H | 3.50-3.60 (m, 1H), 3.35-3.45 (m, 1H) | 54.0 |

| C3-H | 4.40-4.50 (m, 1H) | 70.0 |

| C4-H | 1.90-2.10 (m, 2H) | 35.0 |

| C5-H | 3.40-3.50 (m, 1H), 3.25-3.35 (m, 1H) | 46.0 |

| C=O | - | 165.0 |

| OH | (br s, 1H) | - |

Note: Predicted shifts are based on analogous structures and may vary depending on experimental conditions.

Rationale for Predicted Shifts:

-

The N-methyl protons are expected to appear as a sharp singlet around 2.85 ppm.

-

The protons on the pyrrolidine ring will show complex multiplets due to diastereotopicity and spin-spin coupling. The proton on the carbon bearing the hydroxyl group (C3-H) is expected to be the most downfield among the ring protons.

-

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxamide will be the most downfield signal. The carbon attached to the hydroxyl group (C3) will appear around 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 (broad) | O-H | Stretching |

| 2950-2850 | C-H (alkyl) | Stretching |

| 1650-1630 | C=O (amide) | Stretching |

| 1450-1350 | C-H (alkyl) | Bending |

| 1250-1000 | C-N, C-O | Stretching |

Rationale for Predicted Absorptions:

-

A broad peak in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching of the alcohol.

-

The strong absorption around 1650-1630 cm⁻¹ is indicative of the C=O stretching of the tertiary amide.

-

The presence of C-H, C-N, and C-O single bonds will result in a complex fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Impact - EI):

-

Molecular Ion (M⁺): m/z = 158.11

-

Key Fragments:

-

m/z = 141 (M⁺ - OH)

-

m/z = 72 (C₄H₁₀N⁺, from cleavage of the carboxamide group)

-

m/z = 86 (C₄H₈NO⁺, from cleavage of the pyrrolidine ring)

-

Structural Confirmation Workflow

Caption: A logical workflow for the structural confirmation and purity assessment of the synthesized compound.

Applications in Research and Drug Development

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The pyrrolidine core is a privileged scaffold that can be found in a variety of therapeutic agents.[2] The stereocenter and the hydroxyl group allow for the introduction of specific interactions with biological targets, such as enzymes and receptors. The N,N-dimethylcarboxamide group can modulate the pharmacokinetic properties of a molecule, including its solubility and metabolic stability.

Potential applications include:

-

Scaffold for library synthesis: The molecule can be used as a starting point for the creation of libraries of related compounds for high-throughput screening.

-

Synthesis of enzyme inhibitors: The hydroxyl group can be used to mimic a peptide bond or to form key hydrogen bonds in an enzyme's active site.

-

Development of CNS-active agents: The pyrrolidine scaffold is present in many drugs that act on the central nervous system.

Safety and Handling

As with any chemical reagent, (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is a chiral building block with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, a representative synthetic route, and predicted analytical data to aid researchers in its synthesis and characterization. The versatile nature of its functional groups, combined with the proven importance of the pyrrolidine scaffold in drug discovery, makes this compound a valuable tool for the development of novel therapeutic agents.

References

-

Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. (n.d.). MDPI. Retrieved from [Link]]

-

New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PMC. Retrieved from [Link]4]

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. Retrieved from [Link]]

-

Process for the preparation of 3-hydroxypyrrolidine. (n.d.). Google Patents. Retrieved from ]

-

Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (n.d.). Google Patents. Retrieved from ]

-

Process for preparing optically pure 3-hydroxy-pyrrolidine. (n.d.). Google Patents. Retrieved from ]

-

1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). (n.d.). ResearchGate. Retrieved from [Link]

-

3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide|1315054-87-5. (n.d.). SinoStandards Bio-Tech. Retrieved from [Link]

- 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. (n.d.). Google Patents.

Sources

Spectroscopic Elucidation of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide: A Predictive and Methodological Guide

Abstract

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is a chiral synthetic building block of interest in medicinal chemistry and drug development.[1] Its structural and stereochemical integrity is paramount for its application in enantioselective synthesis. This technical guide provides an in-depth exploration of the expected spectroscopic characteristics of this compound. As of the date of this publication, a complete, publicly available, and experimentally verified dataset for this specific molecule is not readily accessible. Therefore, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predicted spectroscopic profile. Furthermore, it offers detailed, field-proven methodologies for the acquisition of this data, designed to ensure self-validating and high-fidelity results for researchers undertaking the synthesis and characterization of this or structurally related molecules.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The structure of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide, with standardized atom numbering for NMR assignment, is presented below. This numbering will be used consistently throughout this guide.

Figure 1: Structure and atom numbering of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra and provide a robust protocol for data acquisition.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N) and the overall electronic structure.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Correlations |

|---|---|---|---|---|

| H on O3 | ~4.5 - 5.5 | d (doublet) | 1H | The hydroxyl proton signal is expected to be broad and its position is concentration and temperature-dependent. It should couple to the H3 proton, resulting in a doublet. |

| H3 | ~4.2 - 4.4 | m (multiplet) | 1H | This methine proton is attached to the carbon bearing the hydroxyl group, shifting it significantly downfield. It will be split by the protons on C2 and C4, and the hydroxyl proton, resulting in a complex multiplet. |

| H on C4 | ~3.3 - 3.6 | m (multiplet) | 2H | These methylene protons are adjacent to the ring nitrogen and are diastereotopic. They will show complex splitting from each other and from the proton on C3. |

| H on C2 | ~3.1 - 3.4 | m (multiplet) | 2H | Also adjacent to the ring nitrogen, these methylene protons are diastereotopic and will exhibit complex splitting patterns from each other and the proton on C3. |

| H7, H8 | ~2.8 | s (singlet) | 6H | The two methyl groups on the external nitrogen are chemically equivalent and are not coupled to other protons, resulting in a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C6 (C=O) | ~165 - 170 | The carbonyl carbon of the urea-like carboxamide will be significantly deshielded. |

| C3 | ~68 - 72 | The carbon atom bonded to the electronegative oxygen of the hydroxyl group appears in this characteristic range for secondary alcohols. |

| C4 | ~55 - 60 | This carbon is adjacent to the ring nitrogen, causing a downfield shift. |

| C2 | ~52 - 57 | Similar to C4, this carbon is deshielded by the adjacent ring nitrogen. |

| C7, C8 | ~36 - 40 | The two equivalent methyl carbons attached to the external nitrogen. |

| C5 | ~34 - 38 | This methylene carbon is the most upfield of the ring carbons, being beta to the nitrogen and the hydroxyl group. |

Experimental Protocol for NMR Data Acquisition

This protocol is designed to yield high-resolution, unambiguous NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent. Given the polarity of the hydroxyl and amide groups, Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD) are recommended.[2][3] DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (like -OH).[3]

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation & Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of 12-15 ppm is typically sufficient. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is a good starting point.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required compared to ¹H NMR.[5]

-

2D NMR (for full verification): To unambiguously assign all signals, especially in the crowded aliphatic region, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[6] An HMBC (Heteronuclear Multiple Bond Correlation) experiment can confirm long-range (2-3 bond) H-C correlations, which is particularly useful for assigning quaternary carbons like the carbonyl (C6).[6]

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) should be Fourier transformed.

-

Apply phase correction and baseline correction to obtain the final spectrum.[5]

-

Calibrate the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.[8]

Predicted IR Absorption Bands

The key functional groups in (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide will give rise to characteristic absorption bands.

Table 3: Predicted Characteristic IR Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

|---|---|---|---|---|

| 3200 - 3600 | O-H stretch | Alcohol | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[9][10] |

| 2850 - 3000 | C-H stretch | Alkanes (CH, CH₂, CH₃) | Medium-Strong | Characteristic of sp³ C-H bonds in the pyrrolidine ring and methyl groups.[10] |

| 1630 - 1680 | C=O stretch | Tertiary Amide | Strong | This is a very characteristic and strong absorption for the carbonyl group in an amide.[8] |

| 1250 - 1020 | C-N stretch | Aliphatic Amine/Amide | Medium-Strong | Corresponds to the stretching of the C-N bonds within the pyrrolidine ring and the carboxamide group.[11] |

| 1000 - 1260 | C-O stretch | Secondary Alcohol | Strong | Characteristic stretching vibration for the C-O bond of the alcohol.[11] |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR is a modern, rapid technique requiring minimal sample preparation.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan the sample, typically over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will perform a Fourier transform on the interferogram to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation.

Predicted Mass Spectrum and Fragmentation

For (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide (Molecular Formula: C₇H₁₄N₂O₂, Molecular Weight: 158.20 g/mol ).

-

Molecular Ion (M⁺): According to the nitrogen rule, a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight. Therefore, the molecular ion peak [M]⁺ should be observed at m/z = 158. Cyclic amines often show a discernible molecular ion peak.[12][13]

-

Key Fragmentation Pathways: The primary fragmentation mechanism for cyclic amines is typically α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[14][15]

Figure 2: Predicted major fragmentation pathways for (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide.

-

m/z = 114: Loss of the dimethylamino radical (•N(CH₃)₂) from the carboxamide group.

-

m/z = 70: A common and often abundant fragment for N-substituted pyrrolidines resulting from α-cleavage of the ring, leading to a stable iminium cation. This is a strong candidate for the base peak.[15]

-

m/z = 57: Further fragmentation of the pyrrolidine ring.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction and Ionization:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule and would likely produce a strong protonated molecule peak [M+H]⁺ at m/z = 159.

-

Electron Ionization (EI) is a higher-energy technique that would produce the molecular ion [M]⁺ at m/z = 158 and more extensive fragmentation, which is useful for structural analysis.[12]

-

-

Mass Analysis:

-

A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is recommended. This allows for the determination of the exact mass to four or more decimal places, which can be used to confirm the elemental composition.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

For more detailed structural information, Tandem Mass Spectrometry (MS/MS) can be performed. This involves isolating the molecular ion (or the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum, which can then be used to confirm the proposed fragmentation pathways.

-

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental spectroscopic principles and data from analogous structures. The detailed experimental protocols offer researchers a reliable and robust approach to acquire high-quality data for this compound. By combining these predictive insights with the rigorous experimental methodologies outlined, drug development professionals can confidently verify the structure, purity, and stereochemical integrity of this valuable chiral building block.

References

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Available at: [Link]

-

Whitman College. GCMS Section 6.15: Fragmentation of Amines. Available at: [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

-

MDPI. (2022). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

University of Colorado Boulder. IR Chart. Available at: [Link]

-

LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

-

ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Available at: [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Available at: [Link]

-

CP Lab Safety. NMR Solvents. Available at: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0179947). Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0179947). Available at: [Link]

-

Isotope Science / Alfa Chemistry. NMR Solvents. Available at: [Link]

-

RSC Publishing. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Available at: [Link]

-

ACG Publications. Records of Natural Products-SI. Available at: [Link]

-

PMC. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ååå°æ-ååç»è´¹æé [sinostandards.net:8181]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. aaa-chem.com [aaa-chem.com]

- 5. scbt.com [scbt.com]

- 6. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 7. (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR spectrum [chemicalbook.com]

- 8. US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer - Google Patents [patents.google.com]

- 9. N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR spectrum [chemicalbook.com]

- 10. np-mrd.org [np-mrd.org]

- 11. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 12. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-HYDROXY-1-N-CBZ-PYRROLIDINE(95656-88-5) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR spectrum [chemicalbook.com]

Foreword: The Stereochemical Imperative in Modern Drug Discovery

An In-Depth Technical Guide to the Stereochemistry of 3-Hydroxypyrrolidine Compounds

The pyrrolidine ring is a cornerstone of medicinal chemistry, ranking among the most prevalent non-aromatic nitrogen heterocycles in FDA-approved drugs.[1] Within this privileged scaffold, the introduction of a hydroxyl group at the C3 position creates a chiral center of profound significance. The absolute configuration of this stereocenter—whether it is (R) or (S)—is not a trivial detail; it is a critical determinant of a molecule's pharmacological profile, influencing everything from target binding affinity and selectivity to metabolic stability and off-target effects. This guide, intended for researchers, chemists, and drug development professionals, provides a senior application scientist's perspective on the core principles, strategic considerations, and practical methodologies for controlling and characterizing the stereochemistry of 3-hydroxypyrrolidine compounds.

Chapter 1: The Three-Dimensional Landscape: Conformation and Configuration

The stereochemistry of a 3-hydroxypyrrolidine is defined by two key elements: the absolute configuration at the C3 stereocenter and the conformational preference of the five-membered ring.

-

Absolute Configuration ((R) vs. (S)): The C3 carbon, bonded to a hydroxyl group, a hydrogen atom, and two other carbons within the ring, is the primary chiral center. The spatial arrangement of these groups dictates the molecule's interaction with chiral biological macromolecules like enzymes and receptors. For instance, the calcium antagonist Barnidipine and the muscarinic receptor antagonist Darifenacin incorporate a specific enantiomer of 3-hydroxypyrrolidine as a key structural motif, where the alternative stereoisomer exhibits significantly lower activity.[2][3]

-

Ring Pucker and Conformation: The pyrrolidine ring is not planar. It adopts puckered "envelope" or "twist" conformations to minimize steric and torsional strain. The substituents on the ring, particularly the C3-hydroxyl group, play a crucial role in determining the preferred pucker.[4][5] This conformational bias, in turn, dictates the spatial orientation of all substituents, influencing the molecule's overall shape and its ability to fit into a protein's binding pocket. Nuclear Magnetic Resonance (NMR) studies on proline-containing peptides have shown that hydroxylation at C3 directly influences the ring's conformation, which subsequently affects the relative energy and stability of the final structure.[4][5][6]

// Invisible nodes for layout inv1 [style=invis, width=0.1]; inv2 [style=invis, width=0.1];

// Relationships r_config -> inv1 [label="Influences", dir=none, color="#202124"]; s_config -> inv1 [dir=none, color="#202124"]; inv1 -> c3_endo [label="Dictates\nPreference", color="#EA4335"]; inv1 -> c3_exo [color="#EA4335"];

shape [label="Overall 3D Molecular Shape\n&\nBiological Activity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; c3_endo -> inv2 [dir=none, color="#202124"]; c3_exo -> inv2 [dir=none, color="#202124"]; inv2 -> shape [label="Determines", color="#EA4335"]; } } Caption: Interplay of configuration and conformation in 3-hydroxypyrrolidine.

Chapter 2: Strategies for Stereocontrol in Synthesis

Achieving stereochemical purity is the central challenge in synthesizing 3-hydroxypyrrolidine derivatives. The choice of strategy depends on factors like scale, cost, available starting materials, and the desired final compound.

Synthesis from the Chiral Pool

This classic approach leverages naturally occurring, enantiopure starting materials. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

-

From Malic Acid: D-malic acid can be converted into (S)-3-hydroxypyrrolidine through a multi-step sequence, although this route can be lengthy and may involve challenging reagents like LiAlH₄ or B₂H₆, which are difficult to handle on an industrial scale.[3]

-

From 4-Hydroxy-L-proline: This readily available amino acid can serve as a precursor, but it requires decarbonation, which can be a complex and low-yielding process.[7]

-

From 4-Amino-(S)-2-hydroxybutyric acid: This starting material can be cyclized to form a lactam, which is then reduced to yield (S)-3-hydroxypyrrolidine.[3] This method offers a more direct route to the target molecule.

The primary advantage of chiral pool synthesis is the guaranteed access to high enantiopurity. However, the synthetic routes can be long, and often only one enantiomer of the starting material is readily available or affordable.

Asymmetric Catalysis: Building Chirality from Prochiral Precursors

Asymmetric catalysis is a more modern and versatile approach where a small amount of a chiral catalyst is used to convert a prochiral (non-chiral) starting material into a chiral product with high enantiomeric excess (ee).

// Nodes Prochiral [label="Prochiral Ketone\n(N-Boc-3-pyrrolidinone)", fillcolor="#F1F3F4", fontcolor="#202124"]; ChiralCat [label="Chiral Catalyst", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Hydride [label="Hydride Source\n(e.g., HCOOH/NEt₃, NADPH)", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="Diastereomeric\nTransition States\n(Low Energy vs. High Energy)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; Products [label="Enantiomeric Products", style=invis, width=0]; R_Product [label="(R)-Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S_Product [label="(S)-Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prochiral -> TransitionState; ChiralCat -> TransitionState [label=" Controls\nFace Selection"]; Hydride -> TransitionState; TransitionState -> R_Product [label=" Favored Pathway\n(Major Product)"]; TransitionState -> S_Product [label=" Disfavored Pathway\n(Minor Product)"]; } } Caption: Asymmetric reduction of a prochiral ketone.

A. Asymmetric Reduction of N-Protected-3-pyrrolidinones: This is arguably the most common and efficient method. The prochiral ketone, N-Boc-3-pyrrolidinone, is reduced to the corresponding alcohol. Stereocontrol is achieved by using either a chiral metal catalyst or a biocatalyst.

-

Transition-Metal Catalysis: Chiral ruthenium or rhodium complexes are often used for asymmetric hydrogenation or transfer hydrogenation. While effective, these methods carry the risk of heavy metal contamination in the final product, a significant concern in pharmaceutical manufacturing.[2]

-

Biocatalysis (Keto Reductases - KREDs): Enzymes, specifically keto reductases (KREDs), offer an exceptional alternative. They operate in aqueous media under mild conditions and provide nearly perfect enantioselectivity (>99% ee).[2] A vast library of engineered KREDs is available, allowing for the selection of an enzyme that produces either the (R)- or (S)-enantiomer from the same starting material. This "green" approach avoids metal contamination and harsh solvents.[2]

B. Biocatalytic Regio- and Stereoselective Hydroxylation: A powerful and elegant strategy involves the direct hydroxylation of a non-activated C-H bond on the pyrrolidine ring. Strains of bacteria, such as Sphingomonas sp. HXN-200, have been shown to possess monooxygenase enzymes capable of this transformation.[8][9]

-

Mechanism: The enzyme selectively hydroxylates N-protected pyrrolidines at the C3 position.

-

Causality of Selectivity: The choice of the nitrogen-protecting group (e.g., Boc, Cbz, Benzoyl) acts as a "docking group," influencing how the substrate binds within the enzyme's active site. This interaction dictates both the activity and the resulting stereoselectivity, and remarkably, changing the protecting group can even switch the outcome from the (R)- to the (S)-enantiomer.[8][9]

| Synthesis Strategy | Key Reagent/Catalyst | Typical ee (%) | Key Advantages | Key Disadvantages |

| Chiral Pool | D-Malic Acid | >99% | Guaranteed absolute stereochemistry. | Long synthetic sequence, harsh reagents.[3] |

| Asymmetric Reduction | Chiral Ru/Rh complexes | 90-98% | High efficiency and throughput. | Potential for metal contamination.[2] |

| Biocatalytic Reduction | Keto Reductase (KRED) | >99% | Exceptional selectivity, green process, mild conditions.[2] | Requires screening to find optimal enzyme. |

| Biocatalytic Hydroxylation | Sphingomonas sp. | 23-98% | Direct C-H activation, novel transformation. | Substrate-dependent, requires fermentation/cell culture.[8][9] |

| Enantiomeric excess can often be significantly enhanced to >95% via simple crystallization.[8][9] |

Chapter 3: Analytical Validation: Proving Stereochemical Integrity

Synthesizing a chiral molecule is only half the battle; its stereochemical purity must be rigorously confirmed. A multi-pronged analytical approach is essential for a self-validating system.

// Nodes start [label="Synthesized\n3-Hydroxypyrrolidine\n(Racemic or Enantioenriched Mixture)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="Chiral HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; xray [label="X-ray Crystallography\n(If crystalline derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ee [label="Quantitative Result:\nEnantiomeric Excess (ee%)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; relative [label="Structural Info:\nRelative Stereochemistry\n(cis/trans for other substituents)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; absolute [label="Definitive Structure:\nAbsolute Configuration\n(Assigns R/S)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> hplc [color="#202124"]; start -> nmr [color="#202124"]; start -> xray [color="#202124"];

hplc -> ee [label="Provides", color="#EA4335"]; nmr -> relative [label="Determines", color="#EA4335"]; xray -> absolute [label="Confirms", color="#EA4335"]; } } Caption: Workflow for stereochemical characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the gold standard for determining the enantiomeric excess (ee) of a chiral sample.

-

Principle: The sample is passed through a column packed with a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute as two separate peaks.

-

Causality: The differential interaction arises from transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. The stability of these complexes dictates the retention time.

-

Output: The ratio of the areas of the two peaks provides a precise measurement of the enantiomeric ratio and, therefore, the ee.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is indispensable for determining relative stereochemistry in more complex, polysubstituted pyrrolidines.

-

Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (<5 Å). This data allows for the unambiguous assignment of cis or trans relationships between substituents on the ring.

-

Conformational Analysis: Coupling constants (J-values) and chemical shifts are sensitive to the dihedral angles within the pyrrolidine ring, providing critical insights into the preferred ring pucker conformation.[4][10]

Detailed Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol describes a general method for separating the enantiomers of an N-Boc-3-hydroxypyrrolidine sample.

-

System Preparation:

-

Instrument: HPLC system with a UV detector.

-

Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column). Column choice is critical and must be screened for the specific analyte.

-

Mobile Phase: A pre-mixed and degassed solution of isocratic hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5).

-

-

Sample Preparation:

-

Prepare a stock solution of the racemic standard at ~1 mg/mL in the mobile phase.

-

Prepare a solution of the synthesized sample at the same concentration.

-

-

Method Execution:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Injection 1 (Racemic Standard): Inject 10 µL of the racemic standard. This is a self-validating step to confirm the retention times of both the (R)- and (S)-enantiomers and to ensure the column is performing correctly.

-

Injection 2 (Synthesized Sample): Inject 10 µL of the synthesized sample.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the Boc-group).

-

-

Data Analysis:

-

Integrate the peak areas for both enantiomers in the chromatograms.

-

Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

Conclusion: A Stereochemically-Defined Future

The stereochemistry of 3-hydroxypyrrolidine is not an academic footnote but a central pillar of its utility in modern science. From influencing the conformational rigidity of peptides to serving as the chiral linchpin in life-saving pharmaceuticals, precise control over its three-dimensional structure is paramount. The evolution from lengthy chiral pool syntheses to highly efficient and environmentally benign biocatalytic methods represents a significant leap forward. For the drug development professional, a deep understanding of the synthetic strategies to control stereochemistry and the analytical rigor required to validate it is essential for designing next-generation therapeutics that are both potent and safe.

References

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (n.d.). PMC - NIH. [Link]

-

Stereocontrolled four-carbon homologation of vicinally functionalized allylic pyrrolidines to highly customized azonines bearing remote benzylic stereocenters. (2025). PMC - PubMed Central. [Link]

-

Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. (2001). ResearchGate. [Link]

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010).

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink. [Link]

-

N-Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio-. (2001). Sci-Hub. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI. [Link]

- Process for preparing optically pure 3-hydroxy-pyrrolidine. (2003).

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]

-

Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. (2014). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Stereoselective Synthesis of N-Hydroxypyrrolidines and Pyrrolidine-N-oxides by Cope-House Cyclization of Unsaturated Hydroxylami. (n.d.). Thieme. [Link]

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2012). MDPI. [Link]

-

The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. (2005). PubMed. [Link]

-

The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. (2005). ResearchGate. [Link]

- Process for preparing optically active 3-hydroxypyrrolidine derivatives. (n.d.).

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007).

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007).

-

Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. (n.d.). PMC - NIH. [Link]

-

Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. (2024). RSC Publishing. [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2008).

-

Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. (2024). PMC - PubMed Central. [Link]

-

Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). PMC - NIH. [Link]

-

Results obtained using chiral pyrrolidine-containing organocatalysts in... (n.d.). ResearchGate. [Link]

-

Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. (2009). ACS Publications. [Link]

-

Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives. (n.d.). ElectronicsAndBooks. [Link]

-

Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2001). PubMed. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). PMC - NIH. [Link]

-

Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. (2019). NIH. [Link]

-

Combined Approach to Conformational Analysis of 4-Hydroxyproline Containing Podands Using NMR and Molecular Dynamics Simulation. (2021). AIP Publishing. [Link]

Sources

- 1. Stereocontrolled four-carbon homologation of vicinally functionalized allylic pyrrolidines to highly customized azonines bearing remote benzylic stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 4. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. sci-hub.box [sci-hub.box]

- 10. pubs.aip.org [pubs.aip.org]

Physical and chemical properties of N,N-dimethylpyrrolidine carboxamides

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-dimethylpyrrolidine Carboxamides

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its conformational flexibility and its ability to explore three-dimensional chemical space.[1] When functionalized with a carboxamide group, particularly the N,N-dimethylamide moiety, it gives rise to a class of compounds with significant utility in drug discovery and development. These molecules often exhibit favorable pharmacokinetic properties, including improved solubility and metabolic stability. This guide provides a comprehensive overview of the core physical and chemical properties of N,N-dimethylpyrrolidine carboxamides, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, spectroscopic characterization, reactivity, and stability of these compounds, supported by detailed experimental protocols and authoritative references.

Molecular Structure and Isomerism

The fundamental structure of an N,N-dimethylpyrrolidine carboxamide consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) where the ring nitrogen or a ring carbon is attached to a carboxamide group, which is further substituted with two methyl groups on the amide nitrogen. The point of attachment of the carboxamide group to the pyrrolidine ring defines the primary isomers:

-

N,N-dimethylpyrrolidine-1-carboxamide: The carboxamide is attached to the ring nitrogen.

-